3-ブロモクロマン-4-オン

概要

説明

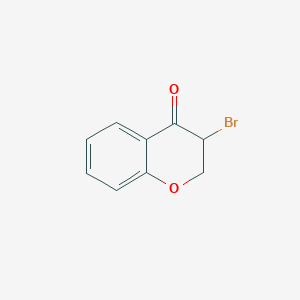

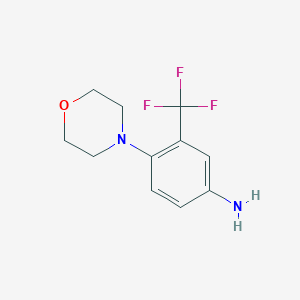

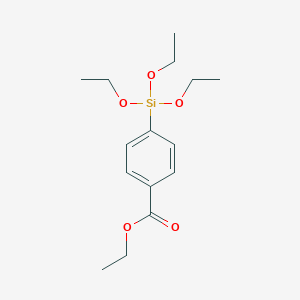

3-Bromochroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry . It has a molecular weight of 227.06 and is usually found in a pale-yellow to yellow-brown solid form .

Molecular Structure Analysis

The molecular formula of 3-Bromochroman-4-one is C9H7BrO2 . The heterocyclic ring of this compound, obtained by bromination of 4-chromanone with copper bromide, adopts a half-chair conformation .Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Photolysis of 3-Bromochroman-4-one leads to debrominated chromanones via a radical mechanism and to the rearranged chromenones via ionic cleavage .Physical And Chemical Properties Analysis

3-Bromochroman-4-one has a molecular weight of 227.06 . It is usually found in a pale-yellow to yellow-brown solid form .科学的研究の応用

寄生虫駆除活性

クロマン-4-オン誘導体は、寄生虫駆除活性を示すことが見出されています . それらは、寄生虫に見られる酵素、プテリジンレダクターゼ1(PTR1)の阻害剤として同定されています . この研究はクロマン-4-オン骨格に焦点を当て、寄生虫酵素および寄生虫に対して評価された3つのクロマン-4-オン類似体を合成しました .

抗癌活性

クロマン-4-オンアナログは、抗癌剤としての可能性を示しています . クロマノンにおけるC-2とC-3の間の二重結合がないことは、抗癌活性を含む生物活性に大きな変化をもたらします .

抗糖尿病活性

クロマン-4-オンアナログは、抗糖尿病特性を示すことも見出されています . これは、それらを新しい抗糖尿病薬の開発のための潜在的な治療用足場にします .

抗酸化活性

クロマン-4-オン骨格は、抗酸化活性に関連付けられています . 抗酸化物質は、酸化を阻害する化合物であり、酸化はフリーラジカルを生成する可能性のある化学反応であり、それによって生物の細胞を損傷する可能性のある連鎖反応につながります .

抗菌および抗真菌活性

作用機序

Target of Action

3-Bromochroman-4-one is a derivative of chroman-4-one , a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . .

Mode of Action

Chroman-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . The specific interactions of 3-Bromochroman-4-one with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Chroman-4-one derivatives are known to exhibit diverse biological activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRRZJIVFMSIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 3-Bromochroman-4-one?

A1: 3-Bromochroman-4-one can be synthesized through various methods:

- Bromination of Chroman-4-one: Direct bromination of Chroman-4-one using copper bromide is a widely used method. []

- Oxidation of 3-Bromochroman-4-ol: 3-Bromochroman-4-ol, obtainable through various routes, can be oxidized to 3-Bromochroman-4-one. []

Q2: How does the structure of 3-Bromochroman-4-one influence its reactivity?

A2: The presence of the bromine atom at the 3-position significantly impacts the reactivity of 3-Bromochroman-4-one:

- Nucleophilic Substitution: The bromine atom serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This property allows for the introduction of various substituents at the 3-position, broadening the scope for synthesizing diverse chromanone derivatives. []

- Metal-Halogen Exchange: The bromine atom can undergo metal-halogen exchange reactions, enabling further functionalization of the chromanone core. This approach provides access to a wider range of derivatives with potential applications in medicinal chemistry and materials science. []

Q3: What is known about the conformational preferences of 3-Bromochroman-4-one?

A: X-ray crystallographic studies have revealed that the heterocyclic ring of 3-Bromochroman-4-one adopts a half-chair conformation. [] This conformational preference influences the molecule's reactivity and interactions with other molecules.

Q4: Are there any studies on the photochemical behavior of 3-Bromochroman-4-one?

A: Yes, research has investigated the photolysis of 3-Bromochroman-4-ones. [] While the specific findings of these studies haven't been detailed in the provided abstracts, photochemical reactions can offer unique pathways for transforming 3-Bromochroman-4-one into novel structures.

Q5: Can 3-Bromochroman-4-one be used to synthesize more complex molecules?

A5: Yes, 3-Bromochroman-4-one serves as a versatile building block in organic synthesis:

- Access to Tetracyclic Cores: Metal-free radical cyclizations of cyclohexenyl-substituted 3-Bromochroman-4-ones offer a rapid and stereoselective route to the tetracyclic core found in puupehenone and related sponge metabolites. [] This approach highlights the potential of 3-Bromochroman-4-one in natural product synthesis.

- Synthesis of 3-Azahetarylchroman-4-ones: 3-Bromochroman-4-one acts as a key intermediate in the synthesis of 3-azahetarylchroman-4-ones, a class of compounds with diverse biological activities. []

Q6: How does the substitution pattern on the chromene ring affect the properties of bromochromanones?

A6: The presence and position of bromine substituents on the chromene ring significantly impact the chemical behavior of bromochromanones:

- Influence on Bromine Addition: The addition of bromine to chromenes, leading to dibromochroman products, is influenced by the position of bromine substituents on the chromene ring. [] This regioselectivity highlights the importance of substituent effects in controlling the reactivity of these compounds.

- Formation of Dyes: The reaction of bromochromenes with n-butyllithium and Michler's ketone leads to the formation of Malachite Green-related dyes. Interestingly, the position of the bromine substituent dictates whether the resulting dye exhibits longitudinal or transverse conjugation. [] This finding showcases how subtle structural changes can significantly alter the photophysical properties of the products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)

![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)

![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)